molecular formula C18H17ClN2O2 B7754661 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride

4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride

Cat. No.: B7754661
M. Wt: 328.8 g/mol
InChI Key: WPLRIJRVNQHDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-dimethylquinoline and benzoic acid as the primary starting materials.

  • Amination Reaction: The quinoline derivative undergoes an amination reaction with benzoic acid to form the amide bond.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives and other oxidized forms.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 4-[(2,8-dimethylquinolin-4-yl)oxy]ethyl]-4-methylmorpholin-4-ium

  • 2-(4,7-Dimethylquinolin-2-yl)-3-(4-methoxyphenyl)thiazole

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2.ClH/c1-11-3-8-16-15(9-11)17(10-12(2)19-16)20-14-6-4-13(5-7-14)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLRIJRVNQHDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.